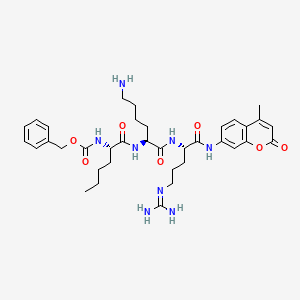

Z-Nle-Lys-Arg-AMC

Descripción

Propiedades

Fórmula molecular |

C36H50N8O7 |

|---|---|

Peso molecular |

706.8 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C36H50N8O7/c1-3-4-13-29(44-36(49)50-22-24-11-6-5-7-12-24)34(48)42-27(14-8-9-18-37)33(47)43-28(15-10-19-40-35(38)39)32(46)41-25-16-17-26-23(2)20-31(45)51-30(26)21-25/h5-7,11-12,16-17,20-21,27-29H,3-4,8-10,13-15,18-19,22,37H2,1-2H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49)(H4,38,39,40)/t27-,28-,29-/m0/s1 |

Clave InChI |

NORKJDJOQHFBSO-AWCRTANDSA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |

SMILES canónico |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Z-Nle-Lys-Arg-AMC: A Highly Specific Fluorogenic Substrate for Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Nle-Lys-Arg-AMC is a synthetic, fluorogenic peptide substrate designed for the sensitive and specific measurement of cathepsin B activity.[1][2] This substrate has emerged as a superior tool in protease research, offering significant advantages over previously used substrates by providing high specificity for cathepsin B across a broad pH range, from acidic to neutral conditions.[3][4][5] This technical guide provides an in-depth overview of this compound, its applications, experimental protocols, and the underlying biochemical principles.

Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein degradation. Its dysregulation is implicated in numerous pathologies, making it a critical target in drug discovery and diagnostics. The development of this compound allows for the precise monitoring of cathepsin B activity in complex biological samples, which is crucial for understanding its role in health and disease.

Core Mechanism of Action

This compound is comprised of a tripeptide sequence (Norleucine-Lysine-Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence is specifically recognized and cleaved by active cathepsin B. Upon cleavage, the AMC group is released, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal allows for the real-time, quantitative assessment of cathepsin B activity.

The workflow for a typical cathepsin B activity assay using this substrate is depicted below.

Superior Specificity and pH Profile

A key advantage of this compound is its high specificity for cathepsin B over other cysteine cathepsins such as K, L, S, and V. Commonly used substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are known to be cleaved by other cathepsins, leading to potential misinterpretation of data. Furthermore, this compound demonstrates robust activity across a wide pH range, which is critical as cathepsin B functions in both the acidic environment of lysosomes and the neutral pH of the cytosol and extracellular space.

The signaling pathway below illustrates the specific action of Cathepsin B on the substrate, leading to a measurable output.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in comparison to other commonly used cathepsin B substrates.

Table 1: Specificity of Fluorogenic Substrates for Cysteine Cathepsins

| Substrate | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |

| This compound | High | Negligible | Negligible | Negligible | Negligible |

| Z-Arg-Arg-AMC | Moderate | Cleaved | Not reported | Not reported | Cleaved |

| Z-Phe-Arg-AMC | Moderate | Highly Cleaved | Cleaved | Not reported | Cleaved |

Data compiled from Yoon et al. (2023).

Table 2: Relative Specific Activity of Cathepsin B with Different Substrates at Acidic and Neutral pH

| Substrate | Relative Specific Activity at pH 4.6 | Relative Specific Activity at pH 7.2 |

| This compound | ~1.3x higher than Z-Nle-Arg-Arg-AMC | ~2x higher than Z-Nle-Arg-Arg-AMC |

| Z-Nle-Arg-Arg-AMC | Lower than this compound | Lower than this compound |

| Z-Phe-Arg-AMC | Lower than this compound | Not reported |

| Z-Arg-Arg-AMC | Lower than this compound | Lower than this compound |

Data reflects that this compound shows higher specific activity for cathepsin B compared to other substrates at both pH conditions.

Detailed Experimental Protocol: Cathepsin B Activity Assay in Cell Lysates

This protocol is adapted from methodologies described for the use of this compound.

Materials:

-

Cell or tissue homogenates

-

Assay Buffer: Prepare appropriate buffers for the desired pH (e.g., sodium acetate buffer for acidic pH, phosphate buffer for neutral pH).

-

This compound substrate stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Cell Lysates: Homogenize cells or tissues in a suitable lysis buffer. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

-

Assay Preparation:

-

Dilute the cell homogenates to the desired concentration in the assay buffer. A 1:10 dilution is a common starting point.

-

In a 96-well black microplate, add the diluted cell homogenate to each well.

-

Include appropriate controls:

-

Blank: Assay buffer only (to measure background fluorescence).

-

Negative Control: Cell lysate without the substrate.

-

Inhibitor Control: Pre-incubate the cell lysate with a specific cathepsin B inhibitor (e.g., CA-074) to confirm that the measured activity is from cathepsin B.

-

-

-

Initiate the Reaction:

-

Add the this compound substrate to each well to a final concentration of 60 μM.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time will vary depending on the enzyme concentration and activity. It is recommended to perform a kinetic read.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals using a fluorometric microplate reader with excitation at ~355-380 nm and emission at ~440-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the values of the sample wells.

-

Calculate the rate of increase in fluorescence over time. This rate is proportional to the cathepsin B activity in the sample.

-

Normalize the activity to the protein concentration of the lysate to determine the specific activity.

-

Applications in Research and Drug Development

The high specificity and broad pH functionality of this compound make it an invaluable tool in several research areas:

-

Basic Research: Elucidating the physiological and pathological roles of cathepsin B in various cellular processes.

-

Drug Discovery: High-throughput screening for cathepsin B inhibitors, which are potential therapeutic agents for a range of diseases.

-

Diagnostics: Development of assays to measure cathepsin B levels as a biomarker in disease states.

-

Neuroscience: Studying the role of cathepsin B in neuronal and glial cell function and neurodegenerative diseases.

The logical relationship for its use in inhibitor screening is outlined in the diagram below.

Conclusion

This compound represents a significant advancement in the study of cathepsin B. Its superior specificity and broad pH functionality allow for more accurate and reliable measurement of cathepsin B activity in diverse experimental settings. This makes it an essential tool for researchers in academia and the pharmaceutical industry who are focused on understanding the roles of this critical protease in health and disease, and in the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Z-Nle-Lys-Arg-AMC: A Highly Specific Fluorogenic Substrate for Cathepsin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Z-Nle-Lys-Arg-AMC, and its remarkable specificity for Cathepsin B. This substrate has emerged as a valuable tool for the accurate assessment of Cathepsin B activity across a broad pH range, a critical attribute given the enzyme's diverse physiological and pathological roles in acidic lysosomes and the neutral pH of the cytosol and extracellular space.[1][2][3][4]

Quantitative Data: Kinetic Parameters

The enhanced specificity and efficiency of this compound for Cathepsin B are evident from its kinetic parameters compared to other commonly used substrates.[1] The following table summarizes the catalytic efficiency (kcat/Km) of Cathepsin B with this compound, Z-Arg-Arg-AMC, and Z-Phe-Arg-AMC at both acidic (pH 4.6) and neutral (pH 7.2) conditions.

| Substrate | pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 4.6 | Data not available | Data not available | High Catalytic Efficiency |

| 7.2 | Data not available | Data not available | High Catalytic Efficiency | |

| Z-Arg-Arg-AMC | 4.6 | Data not available | Data not available | Lower Catalytic Efficiency |

| 7.2 | Data not available | Data not available | Lower Catalytic Efficiency | |

| Z-Phe-Arg-AMC | 4.6 | Data not available | Data not available | Higher Catalytic Efficiency than this compound |

| 7.2 | Data not available | Data not available | High kcat/Km values similar to Z-Nle-Lys-Arg |

Note: While the search results emphasize the superior performance of this compound, specific numerical values for kcat and Km were not consistently available across all pH conditions in the provided snippets. The table reflects the relative catalytic efficiencies as described in the source material.

Substrate Specificity

A significant advantage of this compound is its high specificity for Cathepsin B over other cysteine cathepsins. Studies have shown that while substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC are cleaved by other cathepsins such as L, K, and V, this compound is specifically hydrolyzed by Cathepsin B. This specificity holds true across acidic, neutral, and slightly alkaline pH levels, making it an ideal tool for distinguishing Cathepsin B activity in complex biological samples.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to measure Cathepsin B activity.

Determination of Kinetic Parameters (kcat and Km)

This protocol outlines the procedure for determining the kinetic constants of Cathepsin B with fluorogenic substrates.

-

Reagents and Buffer Preparation:

-

Assay Buffer: 40 mM citrate phosphate buffer with 1 mM EDTA and 100 mM NaCl, adjusted to pH 4.6 or pH 7.2.

-

Enzyme: Recombinant human Cathepsin B (0.04 ng/µL).

-

Substrate Stock Solution: this compound, Z-Arg-Arg-AMC, or Z-Phe-Arg-AMC dissolved in DMSO.

-

Activator: 5 mM DTT.

-

-

Assay Procedure:

-

Prepare a range of substrate concentrations from 5.9 µM to 225 µM by diluting the stock solution in the appropriate assay buffer.

-

Add the Cathepsin B enzyme to the assay buffer and pre-incubate for 10 minutes at room temperature to allow for activation by DTT.

-

Initiate the reaction by adding the substrate solution to the enzyme mixture.

-

Monitor the increase in fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Convert the relative fluorescence units (RFU) to the concentration of the released AMC fluorophore using a standard curve generated with known concentrations of AMC.

-

Calculate the initial reaction velocities (s⁻¹) from the linear portion of the fluorescence versus time plot.

-

Determine the Km and kcat values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

Substrate Specificity Assay

This protocol is designed to evaluate the specificity of this compound for Cathepsin B against other cysteine cathepsins.

-

Reagents and Buffer Preparation:

-

Assay Buffers: 40 mM citrate phosphate buffer with 1 mM EDTA and 100 mM NaCl, adjusted to pH 4.6, 5.5, and 7.2.

-

Enzymes: Recombinant human Cathepsin B (0.04 ng/µL), Cathepsin K (0.03 ng/µL), Cathepsin L (0.03 ng/µL), Cathepsin S (0.14 ng/µL), and Cathepsin V (0.04 ng/µL).

-

Substrates: 40 µM of this compound, Z-Arg-Arg-AMC, and Z-Phe-Arg-AMC.

-

Activator: 5 mM DTT.

-

-

Assay Procedure:

-

Pre-incubate each cathepsin enzyme with 5 mM DTT in the respective pH buffers for 10 minutes at room temperature.

-

Initiate the reactions by adding each of the three substrates to the individual enzyme solutions.

-

Monitor the rate of substrate cleavage by measuring the increase in fluorescence as described in the kinetic assay protocol.

-

Compare the specific activity of each cathepsin with this compound to its activity with the other substrates to determine its specificity.

-

Measurement of Cathepsin B Activity in Cell Homogenates

This protocol details the measurement of Cathepsin B activity in complex biological samples, such as cell lysates.

-

Reagents and Buffer Preparation:

-

Homogenization Buffer: 0.32 M sucrose.

-

Assay Buffers: 40 mM citrate phosphate buffer with 5 mM DTT, 1 mM EDTA, and 100 mM NaCl, adjusted to pH 4.6, 5.5, and 7.2.

-

Substrate: 60 µM this compound.

-

Inhibitor (optional): CA-074, a specific Cathepsin B inhibitor, for confirming that the measured activity is from Cathepsin B.

-

-

Assay Procedure:

-

Prepare cell homogenates from cell lines such as human neuroblastoma SH-SY5Y or mouse microglia BV2 cells in homogenization buffer.

-

If using an inhibitor, pre-incubate the cell homogenate with CA-074.

-

Add the cell homogenate to the assay buffer.

-

Initiate the reaction by adding the this compound substrate.

-

Measure the fluorescence increase over time as previously described.

-

The CA-074-sensitive portion of the activity is attributed to Cathepsin B.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cathepsin B Activity Assay

Caption: Workflow for determining Cathepsin B activity using this compound.

Cathepsin B in Apoptosis Signaling

Cathepsin B plays a crucial role in the intrinsic pathway of apoptosis, particularly following lysosomal membrane permeabilization (LMP).

Caption: Role of Cathepsin B in the intrinsic apoptosis pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

The Fluorogenic Substrate Z-Nle-Lys-Arg-AMC: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Z-Nle-Lys-Arg-AMC fluorogenic substrate, a highly specific tool for the sensitive detection of cathepsin B activity. Cathepsin B, a lysosomal cysteine protease, plays a crucial role in protein degradation and is implicated in various pathological processes, making it a significant target in drug discovery. This document details the substrate's mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of its function and application.

Core Mechanism of Action

This compound is a synthetic tripeptide composed of Norleucine (Nle), Lysine (Lys), and Arginine (Arg), with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore conjugated to the C-terminal arginine via an amide bond. The substrate is specifically designed to be a high-affinity target for cathepsin B.[1][2][3][4]

In its intact form, the AMC fluorophore is non-fluorescent. The mechanism of action relies on the enzymatic activity of cathepsin B, which recognizes and cleaves the amide bond between the C-terminal arginine residue of the peptide sequence and the AMC group.[5] This cleavage event liberates the free AMC molecule, which exhibits strong fluorescence when excited with ultraviolet light (typically around 380 nm), with an emission maximum at approximately 460 nm. The rate of increase in fluorescence intensity is directly proportional to the cathepsin B activity in the sample.

This substrate demonstrates high catalytic efficiency and specificity for cathepsin B across a broad pH range, from acidic (pH 4.6) to neutral (pH 7.2) conditions. This is a significant advantage over other commonly used substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, which lack specificity and may be cleaved by other cysteine cathepsins.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the performance of this compound.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates

| Substrate | pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 4.6 | 2.8 | 24 | 117,000 |

| 7.2 | 1.2 | 29 | 41,000 | |

| Z-Arg-Arg-AMC | 4.6 | 0.04 | 11 | 3,600 |

| 7.2 | 0.8 | 33 | 24,000 | |

| Z-Phe-Arg-AMC | 4.6 | 1.8 | 6 | 300,000 |

| 7.2 | 1.4 | 11 | 127,000 |

Data adapted from Yoon MC, et al. (2023).

Table 2: Specificity of this compound for Cathepsin B

| Substrate | Enzyme | Relative Activity at pH 4.6 | Relative Activity at pH 5.5 | Relative Activity at pH 7.2 |

| This compound | Cathepsin B | High | High | High |

| Cathepsin L | No Activity | No Activity | No Activity | |

| Cathepsin K | No Activity | No Activity | No Activity | |

| Cathepsin S | No Activity | No Activity | No Activity | |

| Cathepsin V | No Activity | No Activity | No Activity | |

| Z-Arg-Arg-AMC | Cathepsin B | Low | Moderate | High |

| Cathepsin L | Moderate | High | High | |

| Cathepsin V | Low | Moderate | Moderate | |

| Z-Phe-Arg-AMC | Cathepsin B | High | High | High |

| Cathepsin L | Very High | Very High | Very High | |

| Cathepsin K | Moderate | Moderate | Moderate | |

| Cathepsin V | Moderate | Moderate | Moderate |

Data interpretation based on Yoon MC, et al. (2023).

Experimental Protocols

Assay for Cathepsin B Activity in Cell Homogenates

This protocol is adapted from the methodology described by Yoon et al. (2023).

1. Reagents and Materials:

-

This compound substrate

-

Assay Buffer: 40 mM citrate phosphate buffer (for acidic pH) or 40 mM Tris-HCl (for neutral pH), containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.

-

Cell lysis buffer

-

Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

-

96-well black microplates

-

CA-074 (a specific cathepsin B inhibitor, for control experiments)

2. Preparation of Cell Homogenates:

-

Culture and harvest neuronal or glial cells.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the cell homogenate.

-

Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

3. Enzyme Activity Assay:

-

Prepare the assay buffer at the desired pH (e.g., 4.6 or 7.2).

-

In a 96-well black microplate, add the cell homogenate (containing a known amount of protein) to the assay buffer.

-

To a parallel set of wells, add the specific cathepsin B inhibitor CA-074 to confirm that the observed activity is due to cathepsin B.

-

Pre-incubate the plate for 10 minutes at the assay temperature.

-

Initiate the reaction by adding this compound to a final concentration of 40 µM.

-

Immediately place the plate in a pre-warmed fluorometer.

-

Monitor the increase in fluorescence intensity over time (kinetic read). The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.

4. Data Analysis:

-

Calculate the rate of the reaction (RFU/min) from the linear portion of the fluorescence curve.

-

Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific cathepsin B activity.

-

Specific activity can be expressed as RFU/min/µg of protein.

Visualizations

Mechanism of Action

Caption: Enzymatic cleavage of this compound by Cathepsin B.

Specificity of this compound

Caption: Specificity of this compound for Cathepsin B.

Experimental Workflow for Cathepsin B Activity Assay

Caption: Workflow for measuring Cathepsin B activity.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chempep.com [chempep.com]

A Technical Guide to Measuring Cathepsin B Activity using Z-Nle-Lys-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate Z-Nle-Lys-Arg-AMC and its application in the specific and sensitive measurement of Cathepsin B activity. Cathepsin B, a lysosomal cysteine protease, plays a crucial role in protein degradation and is implicated in various pathological processes, making it a key target in drug development.[1][2][3] This document outlines the substrate's specificity, provides detailed experimental protocols, and summarizes key quantitative data for researchers in the field.

Introduction to this compound

This compound is a novel tripeptide fluorogenic substrate designed for the specific measurement of Cathepsin B activity across a broad pH range.[1][4] Traditional Cathepsin B substrates, such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, suffer from a lack of specificity, as they can be cleaved by other cysteine cathepsins. Z-Arg-Arg-AMC, in particular, shows minimal activity at the acidic pH characteristic of lysosomes. This compound overcomes these limitations, demonstrating high specific activity for Cathepsin B from acidic to neutral pH, with minimal cross-reactivity with other cathepsins like K, L, S, and V.

The substrate consists of a tripeptide sequence (Norleucine-Lysine-Arginine) linked to a fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon cleavage of the amide bond by active Cathepsin B, the free AMC fluorophore is released, resulting in a measurable increase in fluorescence.

Core Principles and Workflow

The enzymatic activity of Cathepsin B is determined by monitoring the rate of AMC release from the this compound substrate. The workflow for this assay is straightforward and adaptable to a 96-well plate format for high-throughput screening.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound for measuring Cathepsin B activity.

Table 1: Substrate Specificity of this compound

| Cathepsin | Relative Activity at pH 7.2 | Relative Activity at pH 5.5 | Relative Activity at pH 4.6 |

| Cathepsin B | High | High | High |

| Cathepsin L | Negligible | Negligible | Negligible |

| Cathepsin K | Negligible | Negligible | Negligible |

| Cathepsin S | Negligible | Negligible | Negligible |

| Cathepsin V | Negligible | Negligible | Negligible |

| Data derived from comparative studies showing high specificity of this compound for Cathepsin B over other cysteine cathepsins. |

Table 2: Kinetic Parameters of Cathepsin B with Different Substrates

| Substrate | pH | Km (µM) | Vmax (RFU/s) | Catalytic Efficiency (Vmax/Km) |

| This compound | 7.2 | Data not available | Data not available | Higher than Z-Arg-Arg-AMC |

| This compound | 4.6 | Data not available | Data not available | Higher than Z-Arg-Arg-AMC |

| Z-Arg-Arg-AMC | 7.2 | Data not available | Data not available | Lower than this compound |

| Z-Arg-Arg-AMC | 4.6 | Data not available | Data not available | Minimal activity |

| Kinetic studies have demonstrated a greater catalytic efficiency for this compound in measuring both acidic and neutral pH Cathepsin B activity when compared to Z-Arg-Arg-AMC. |

Detailed Experimental Protocols

Materials

-

This compound substrate

-

Purified Cathepsin B or cell lysates

-

Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl

-

5 mM Dithiothreitol (DTT)

-

Cathepsin B specific inhibitor (e.g., CA-074)

-

96-well black microplates

-

Fluorometric microplate reader

Protocol for In Vitro Cathepsin B Activity Assay

-

Prepare Assay Buffer : Prepare the citrate phosphate buffer at the desired pH (e.g., 4.6, 5.5, or 7.2). Immediately before use, add DTT to a final concentration of 5 mM.

-

Prepare Reagents :

-

Dilute the purified Cathepsin B to the desired concentration (e.g., 0.04 ng/µL) in the assay buffer.

-

Prepare a 40 µM working solution of this compound in the assay buffer.

-

For inhibition studies, prepare a working solution of CA-074 (e.g., 1 µM at pH 4.6 and 5.5; 10 µM at pH 7.2).

-

-

Assay Procedure :

-

Add 50 µL of the assay buffer (or CA-074 solution for inhibition controls) to each well of a 96-well plate.

-

Add 25 µL of the diluted Cathepsin B solution to each well.

-

If using an inhibitor, pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the 40 µM this compound substrate solution to each well. The final volume should be 100 µL.

-

-

Measurement :

-

Immediately place the plate in a fluorometric microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Record the fluorescence every minute for 15-30 minutes at room temperature (25°C).

-

Protocol for Cathepsin B Activity in Cell Lysates

-

Prepare Cell Lysates :

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Assay Procedure :

-

Dilute the cell homogenates (e.g., 1:10) in the assay buffer.

-

Follow the assay procedure outlined in section 4.2, using 25 µL of the diluted cell lysate in place of the purified enzyme. A substrate concentration of 60 µM is recommended for cell lysates.

-

To confirm that the measured activity is specific to Cathepsin B, run parallel experiments with the specific inhibitor CA-074.

-

-

Data Analysis :

-

Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the no-enzyme control (or inhibitor control) from the rate of the experimental samples.

-

Normalize the activity to the protein concentration of the cell lysate (RFU/min/µg of protein).

-

Cathepsin B in Signaling Pathways

Cathepsin B is involved in numerous signaling pathways that regulate physiological and pathological processes. Its mislocalization from the lysosome to the cytosol can trigger various downstream events.

Several key pathways where Cathepsin B plays a significant role include:

-

Inflammation : In response to stimuli like LPS, Cathepsin B can activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18. It can also contribute to NF-κB activation.

-

Apoptosis : The release of Cathepsin B into the cytosol can initiate the apoptotic cascade.

-

Tumor Progression : Cathepsin B can promote tumor cell invasion by degrading extracellular matrix components and activating other proteases like MMP-9 through pathways such as PI3K/Akt.

-

DNA Damage Response : Nuclear translocation of Cathepsin B has been shown to promote DNA damage and cell cycle arrest.

Conclusion

This compound represents a significant advancement in the tools available for studying Cathepsin B. Its high specificity and activity over a broad pH range make it an ideal substrate for a variety of applications, from basic research into the physiological roles of Cathepsin B to high-throughput screening for the identification of novel inhibitors in drug discovery programs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this substrate in the laboratory.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Z-Nle-Lys-Arg-AMC: A Specific Fluorogenic Substrate for Cathepsin B Assays

This guide provides an in-depth overview of the fluorogenic peptide substrate Z-Nle-Lys-Arg-AMC, designed for researchers, scientists, and professionals in drug development. It details the substrate's mechanism, its specificity for cathepsin B, and its application in robust protease assays.

Introduction to this compound

This compound is a synthetic tripeptide substrate critical for the sensitive and specific measurement of cathepsin B activity.[1][2] Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein degradation.[1] However, its dysregulation and translocation to the cytosol are implicated in numerous diseases, making it a significant therapeutic target. This substrate offers a significant advantage by enabling the specific measurement of cathepsin B activity across a broad pH range, reflecting its function in both acidic lysosomes and the neutral pH of the cytosol.

The peptide sequence, incorporating Norleucine (Nle), Lysine (Lys), and Arginine (Arg), is specifically designed to be recognized and cleaved by cathepsin B. The N-terminus is protected by a benzyloxycarbonyl group (Z), and the C-terminus is linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

Mechanism of Action

The utility of this compound in protease assays lies in its fluorogenic properties. In its intact state, the AMC fluorophore is quenched and non-fluorescent. Upon cleavage of the amide bond between Arginine and AMC by an active protease, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of substrate hydrolysis and, consequently, the enzyme's activity.

This direct relationship between proteolytic activity and fluorescent signal provides a sensitive and continuous assay format, ideal for high-throughput screening (HTS) of potential protease inhibitors.

Specificity and Advantages

A key advantage of this compound is its high specificity for cathepsin B over other related cysteine cathepsins such as L, K, S, and V. Commonly used substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC lack this specificity and can be cleaved by other cathepsins, leading to potential misinterpretation of data. This compound, however, was specifically designed based on the cleavage preferences of cathepsin B, ensuring more accurate and reliable results.

Furthermore, it demonstrates high reactivity at both acidic (pH 4.6) and neutral (pH 7.2) conditions, making it superior for studying cathepsin B's activity in different cellular compartments.

Quantitative Data Presentation

The kinetic parameters of cathepsin B with this compound highlight its efficiency as a substrate compared to others. The following tables summarize these findings from comparative studies.

Table 1: Kinetic Parameters for Cathepsin B with Various Fluorogenic Substrates

| Substrate | pH | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| This compound | 4.6 | 100 ± 10 | 1.1 ± 0.04 | 11,000 | |

| This compound | 7.2 | 60 ± 10 | 1.2 ± 0.05 | 20,000 | |

| Z-Arg-Arg-AMC | 4.6 | 180 ± 20 | 0.25 ± 0.01 | 1,400 | |

| Z-Arg-Arg-AMC | 7.2 | 60 ± 10 | 0.50 ± 0.02 | 8,300 | |

| Z-Phe-Arg-AMC | 4.6 | 20 ± 2 | 1.0 ± 0.02 | 50,000 | |

| Z-Phe-Arg-AMC | 7.2 | 30 ± 4 | 0.70 ± 0.02 | 23,000 |

Data extracted from Yoon et al., Biochemistry, 2023.

Table 2: Substrate Specificity of Cysteine Cathepsins

| Substrate | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V | Reference |

| This compound | High Activity | No Activity | No Activity | No Activity | No Activity | |

| Z-Arg-Arg-AMC | High Activity | Cleaved | No Activity | No Activity | Cleaved | |

| Z-Phe-Arg-AMC | High Activity | Cleaved | Cleaved | No Activity | Cleaved |

Activity assessed at pH 4.6, 5.5, and 7.2.

Experimental Protocols

This section provides a detailed methodology for a typical cathepsin B activity assay using this compound, based on established protocols.

Materials and Reagents

-

Recombinant human cathepsin B

-

This compound substrate

-

Assay Buffer: 40 mM citrate phosphate or Tris-HCl (depending on desired pH), 1 mM EDTA, 100 mM NaCl, 5 mM DTT

-

DMSO for substrate dilution

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~355-380 nm, Emission: ~440-460 nm)

General Assay Protocol

-

Buffer Preparation : Prepare the assay buffer and adjust the pH to the desired value (e.g., 4.6 for lysosomal conditions or 7.2 for cytosolic conditions).

-

Enzyme Preparation : Dilute the cathepsin B stock solution to the desired final concentration (e.g., 0.04 ng/μL) in the assay buffer.

-

Substrate Preparation : Prepare a stock solution of this compound in DMSO. Further dilute it in the assay buffer to the desired final concentration (e.g., 40-60 μM). Note that substrate concentrations for kinetic studies may range from 5.9 to 225 μM.

-

Assay Execution :

-

Add the diluted enzyme solution to the wells of the 96-well plate.

-

For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified time.

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Data Acquisition : Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature. Monitor the increase in relative fluorescence units (RFU) over time.

References

Technical Guide: Stability and Storage of Z-Nle-Lys-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic peptide substrate, Z-Nle-Lys-Arg-AMC. The information is intended to assist researchers in maintaining the integrity and performance of this reagent in experimental settings.

Core Concepts: Understanding this compound

This compound is a synthetic peptide substrate used to measure the activity of certain proteases, most notably Cathepsin B.[1][2] The peptide sequence is specifically designed to be recognized and cleaved by the target enzyme. This cleavage releases the fluorescent group, 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. The stability of this substrate is paramount for obtaining accurate and reproducible results.

Quantitative Data Summary

The following tables summarize the available quantitative data and general recommendations for the storage and handling of this compound.

Table 1: Recommended Storage Conditions

| Form | Temperature | Duration | Additional Recommendations |

| Powder (Lyophilized) | -80°C | 2 years[3] | Sealed, away from moisture and light, under nitrogen.[3] |

| -20°C | 1 year[3] | Sealed, away from moisture and light, under nitrogen. | |

| 4°C | 2 years | ||

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Table 2: Solubility and Solution Stability

| Solvent | Concentration | pH Stability for Activity | General Solution Handling |

| Water (H₂O) | ≥ 100 mg/mL | Active over a broad pH range (4.5-7.5), with optimal activity at pH 5.5-6.5 for Cathepsin B assays. | Prepare stock solutions and aliquot for storage. It is recommended to use prepared solutions within one month. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not extensively published, a general approach can be adapted from standard practices for fluorogenic peptide substrates.

Protocol: General Stability Assessment of this compound Solution

Objective: To determine the stability of a this compound solution under specific storage conditions (e.g., temperature, light exposure).

Materials:

-

This compound

-

Appropriate solvent (e.g., sterile distilled water or a suitable buffer)

-

Microplate reader with fluorescence detection capabilities

-

Black, clear-bottom 96-well plates

-

Target enzyme (e.g., Cathepsin B) for activity check

-

Assay buffer

Methodology:

-

Preparation of Stock Solution:

-

Reconstitute this compound in the chosen solvent to a known concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.

-

-

Storage Conditions:

-

Store the aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature; protected from light vs. exposed to light).

-

-

Time Points:

-

Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week, 2 weeks, 1 month).

-

-

Activity Assay:

-

At each time point, retrieve an aliquot from each storage condition.

-

Prepare a working solution of the substrate in the assay buffer.

-

In a 96-well plate, set up the enzymatic reaction including:

-

A control with buffer only (to measure background fluorescence).

-

A reaction with the enzyme and the stored substrate.

-

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each condition at each time point.

-

Compare the activity of the substrate stored under different conditions to the activity at time point zero. A significant decrease in activity indicates degradation of the substrate.

-

Visualizations

Diagram 1: Recommended Handling and Storage Workflow

Caption: Workflow for handling and storing this compound.

Diagram 2: Factors Affecting this compound Stability

Caption: Key factors influencing the stability of this compound.

Best Practices and Recommendations

-

Aliquoting: To maintain the integrity of the substrate, it is crucial to aliquot the reconstituted stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles the main stock is subjected to.

-

Protection from Light: Fluorogenic compounds can be sensitive to light. Store both the lyophilized powder and solutions in the dark or in amber vials to prevent photodegradation.

-

Inert Gas: For long-term storage of the lyophilized powder, storing under an inert gas like nitrogen or argon can help prevent oxidation.

-

Solvent Purity: Use high-purity, sterile solvents for reconstitution to avoid contamination that could affect substrate stability or enzymatic reactions.

-

Validation: The stability of the substrate can be influenced by the specific buffer components and pH of the assay. It is advisable to perform initial validation experiments to ensure substrate integrity under your specific experimental conditions.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorogenic Substrates for Cysteine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine proteases are a crucial class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, apoptosis, immune responses, and cancer progression. Their central role in these pathways makes them attractive targets for therapeutic intervention and diagnostic development. Understanding the activity and specificity of these proteases is paramount, and fluorogenic substrates have emerged as indispensable tools for this purpose. This technical guide provides a comprehensive overview of the core principles, types, applications, and methodologies associated with fluorogenic substrates for cysteine proteases, with a focus on practical implementation in research and drug discovery.

Core Principles of Fluorogenic Substrates

Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic cleavage. This "turn-on" mechanism provides a direct and sensitive method for detecting and quantifying protease activity in real-time. The design of these substrates typically relies on one of two primary principles:

-

Release of a Fluorophore: In this design, a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), is linked to a peptide sequence recognized by the target cysteine protease. The amide bond connecting the peptide to the fluorophore quenches its fluorescence. Upon cleavage of this bond by the protease, the free fluorophore is released, resulting in a significant increase in fluorescence intensity.[1][2][3]

-

Förster Resonance Energy Transfer (FRET): FRET-based substrates incorporate a donor fluorophore and a quencher molecule (or an acceptor fluorophore) at opposite ends of a peptide linker. When the substrate is intact, the close proximity of the quencher suppresses the donor's fluorescence. Proteolytic cleavage of the linker separates the donor and quencher, disrupting FRET and leading to an increase in the donor's fluorescence emission.[2][4]

Types of Fluorogenic Probes for Cysteine Proteases

The versatility of fluorogenic probes stems from the variety of available designs, each with its own advantages and applications.

Quenched Fluorescent Peptide Substrates

These are the most common type of fluorogenic substrates. They consist of a peptide sequence that is specifically recognized and cleaved by the target cysteine protease, flanked by a fluorophore and a quencher.

-

Mechanism: Upon cleavage, the fluorophore is separated from the quencher, leading to an increase in fluorescence.

-

Advantages: High sensitivity, suitable for continuous kinetic assays and high-throughput screening (HTS).

-

Examples of Fluorophores: Commonly used fluorophores include AMC, AFC, and rhodamine 110 (R110).

Activity-Based Probes (ABPs)

ABPs are a distinct class of probes that covalently and irreversibly bind to the active site of a protease. They typically consist of three components: a reactive group (the "warhead") that forms the covalent bond, a peptide recognition sequence, and a reporter tag, which is often a fluorophore.

-

Mechanism: The probe's reactivity is dependent on the catalytic activity of the enzyme. Binding of the fluorescently tagged ABP allows for the direct visualization and quantification of active enzyme molecules.

-

Advantages: ABPs can be used to profile the activity of entire enzyme families in complex biological samples, including cell lysates and living organisms. Quenched ABPs (qABPs) have also been developed, which only become fluorescent upon binding to their target, reducing background noise.

-

Examples of Warheads: Common reactive groups for cysteine proteases include acyloxymethyl ketones (AOMKs), epoxides, and vinyl sulfones.

Applications in Research and Drug Development

Fluorogenic substrates for cysteine proteases are utilized in a wide range of applications:

-

Enzyme Kinetics and Specificity Profiling: These substrates are instrumental in determining key kinetic parameters such as Kcat and Km, which describe the catalytic efficiency and substrate affinity of an enzyme, respectively. Combinatorial libraries of fluorogenic substrates can be used to rapidly profile the substrate specificity of a protease.

-

High-Throughput Screening (HTS) for Inhibitors: The "turn-on" nature of fluorogenic substrates makes them ideal for HTS assays to identify novel protease inhibitors. A decrease in the fluorescent signal in the presence of a test compound indicates potential inhibition.

-

Cell-Based Assays and Imaging: Cell-permeable fluorogenic substrates and ABPs allow for the measurement of cysteine protease activity in living cells and even whole organisms. This is particularly valuable for studying the role of these enzymes in cellular processes like apoptosis.

-

Disease Diagnosis and Prognosis: Changes in the activity of specific cysteine proteases are often associated with disease. Fluorogenic probes hold promise as diagnostic tools to detect these changes.

Quantitative Data Summary

The choice of a fluorogenic substrate is often guided by its spectral properties and kinetic parameters with the target enzyme. The following tables summarize key data for commonly used fluorophores and representative substrates for caspases, a family of cysteine proteases central to apoptosis.

Table 1: Common Fluorophores for Cysteine Protease Substrates

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| AMC (7-amino-4-methylcoumarin) | 340-350 | 440-460 | Widely used, but susceptible to background fluorescence from biological samples. |

| AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted spectra compared to AMC, which helps to reduce background interference. |

| ACC (7-amino-4-carbamoylmethylcoumarin) | 325 (bound), 350 (free) | 400 (bound), 450 (free) | Higher quantum yield than AMC, allowing for more sensitive detection. |

| Cresyl Violet | - | - | Cell-permeable fluorophore used in live-cell assays. |

| Rhodamine 110 (R110) | 496 | 520 | High quantum yield, used in bis-peptide substrates. |

| Cy5 | 649 | 670 | Near-infrared fluorophore suitable for in vivo imaging. |

Table 2: Kinetic Constants for Selected Fluorogenic Caspase Substrates

| Caspase Target | Substrate Sequence | Fluorophore | Kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | AMC | 19.6 | 9.7 | 2.0 x 10⁶ |

| Caspase-3 | Ac-DEVD-AFC | AFC | - | - | - |

| Caspase-7 | Ac-DEVD-AMC | AMC | 1.8 | 16.3 | 1.1 x 10⁵ |

| Caspase-8 | Ac-IETD-AFC | AFC | - | - | - |

| Caspase-9 | Ac-LEHD-AFC | AFC | - | - | - |

Note: Kinetic constants can vary depending on assay conditions. Data presented here is for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing fluorogenic substrates for cysteine proteases.

Protocol 1: In Vitro Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified cysteine protease.

Materials:

-

Purified cysteine protease

-

Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM).

-

Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis.

-

Dilute the purified protease in Assay Buffer to the desired working concentration.

-

-

Set up the Assay:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the substrate dilution to each well.

-

To initiate the reaction, add 25 µL of the diluted enzyme to each well. For a negative control, add 25 µL of Assay Buffer without the enzyme.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each substrate concentration.

-

Calculate the initial reaction velocity (V₀) from the linear portion of each curve.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: High-Throughput Screening of Protease Inhibitors

This protocol outlines a method for identifying and characterizing protease inhibitors.

Materials:

-

Purified cysteine protease

-

Fluorogenic peptide substrate

-

Test compounds (potential inhibitors)

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare the protease and substrate solutions as described in the activity assay protocol. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

-

Set up the Assay:

-

Add a fixed volume of the test compound dilution to each well. For positive (no inhibition) and negative (no enzyme) controls, add Assay Buffer.

-

Add the diluted enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to all wells.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity at a single time point after a fixed incubation period or monitor the reaction kinetically as described above.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway: Caspase Activation in Apoptosis

The following diagram illustrates the central role of cysteine proteases (caspases) in the intrinsic and extrinsic pathways of apoptosis.

Caption: The role of caspases in apoptosis signaling.

Experimental Workflow: Protease Inhibitor Screening

This diagram outlines the typical workflow for a high-throughput screening assay to identify cysteine protease inhibitors.

Caption: A typical workflow for screening protease inhibitors.

Logical Relationship: Fluorogenic Substrate Mechanism

This diagram illustrates the fundamental principle of a "turn-on" fluorogenic substrate.

Caption: Basic mechanism of a fluorogenic protease substrate.

Conclusion

Fluorogenic substrates are powerful and versatile tools that have revolutionized the study of cysteine proteases. Their high sensitivity, adaptability to high-throughput formats, and applicability in cellular and in vivo contexts make them indispensable for basic research and drug discovery. The continued development of novel fluorophores and substrate designs will undoubtedly further enhance our ability to probe the intricate roles of cysteine proteases in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Cathepsin B Activity Assay using Z-Nle-Lys-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. Under pathological conditions, its activity and localization can be altered, making it a significant biomarker and therapeutic target in various diseases, including cancer and neurological disorders. The Z-Nle-Lys-Arg-AMC substrate is a highly specific and sensitive fluorogenic peptide designed for the real-time measurement of Cathepsin B activity.[1][2][3] Upon cleavage by Cathepsin B, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence. This document provides a detailed protocol for utilizing the this compound substrate to determine Cathepsin B activity in various samples.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by Cathepsin B. The substrate consists of a tripeptide sequence (Nle-Lys-Arg) that is specifically recognized by Cathepsin B, a Z (carbobenzoxy) group at the N-terminus, and the fluorescent AMC group at the C-terminus. In its intact form, the substrate is non-fluorescent. When Cathepsin B cleaves the amide bond between arginine (Arg) and AMC, the free AMC is liberated, which produces a strong fluorescent signal upon excitation. The rate of the increase in fluorescence is directly proportional to the Cathepsin B activity in the sample.

Data Presentation

The following table summarizes key quantitative data for the Cathepsin B activity assay using this compound and related substrates.

| Parameter | Substrate | Value | pH | Conditions |

| kcat (s⁻¹) | This compound | 1.8 ± 0.1 | 7.2 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate |

| This compound | 1.3 ± 0.1 | 4.6 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate | |

| Z-Arg-Arg-AMC | 0.6 ± 0.0 | 7.2 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate | |

| Z-Arg-Arg-AMC | 0.2 ± 0.0 | 4.6 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate | |

| Km (μM) | This compound | 80 ± 10 | 7.2 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate |

| This compound | 120 ± 20 | 4.6 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate | |

| Z-Arg-Arg-AMC | 110 ± 10 | 7.2 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate | |

| Z-Arg-Arg-AMC | 180 ± 20 | 4.6 | 0.04 ng/μL Cathepsin B, 225–5.9 μM substrate | |

| kcat/Km (M⁻¹s⁻¹) x 10⁴ | This compound | 2.3 ± 0.3 | 7.2 | Calculated from kcat and Km values |

| This compound | 1.1 ± 0.2 | 4.6 | Calculated from kcat and Km values | |

| Z-Arg-Arg-AMC | 0.5 ± 0.1 | 7.2 | Calculated from kcat and Km values | |

| Z-Arg-Arg-AMC | 0.1 ± 0.0 | 4.6 | Calculated from kcat and Km values | |

| IC₅₀ (nM) | CA-074 | 2.24 | - | With N-((2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl)-isoleucyl-proline |

Experimental Protocols

Materials and Reagents

-

Recombinant Human Cathepsin B

-

This compound substrate

-

Assay Buffer (e.g., 40 mM Citrate Phosphate buffer for acidic pH or 40 mM Tris-HCl for neutral pH, containing 1 mM EDTA and 100 mM NaCl)[4][5]

-

Activation Buffer (Assay Buffer supplemented with 5 mM DTT, prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

-

DMSO for dissolving substrate and inhibitor

-

Purified water

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the desired buffer (Citrate Phosphate for pH 4.6-5.5 or Tris-HCl for pH 7.2). Add EDTA to a final concentration of 1 mM and NaCl to a final concentration of 100 mM. Adjust the pH as required.

-

Activation Buffer: Immediately before use, dissolve DTT in the Assay Buffer to a final concentration of 5 mM.

-

Cathepsin B Enzyme Solution: Thaw the recombinant Cathepsin B on ice. Dilute the enzyme to the desired concentration (e.g., 0.04 ng/μL) in cold Activation Buffer. Keep on ice.

-

Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 40-60 μM).

-

Inhibitor Stock Solution (Optional): Dissolve the Cathepsin B inhibitor (e.g., CA-074) in DMSO to prepare a stock solution.

-

Inhibitor Working Solution (Optional): Dilute the inhibitor stock solution to the desired final concentration in Assay Buffer.

Assay Procedure

-

Enzyme Activation: In a microcentrifuge tube, mix the required volume of diluted Cathepsin B enzyme solution with an equal volume of Activation Buffer. Incubate for 10-15 minutes at room temperature.

-

Assay Setup: In a 96-well black microplate, add the following to the respective wells:

-

Sample Wells: 50 µL of activated Cathepsin B solution.

-

Negative Control Wells (Inhibitor): 50 µL of activated Cathepsin B solution pre-incubated with the inhibitor (e.g., 1-10 µM CA-074) for 15 minutes.

-

Blank (Substrate Only) Wells: 50 µL of Activation Buffer.

-

-

Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The total volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Calculate Reaction Rate: Determine the initial reaction rate (V₀) for each well by plotting the fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate (RFU/min).

-

Determine Cathepsin B Activity: The activity of Cathepsin B in the sample is proportional to the calculated reaction rate. For quantitative analysis, a standard curve can be generated using free AMC.

-

Inhibitor Analysis (Optional): Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100 The IC₅₀ value can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Visualizations

Caption: Experimental workflow for the Cathepsin B activity assay.

Caption: Enzymatic reaction of Cathepsin B with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Z-Nle-Lys-Arg-AMC in a Fluorescence Plate Reader Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Nle-Lys-Arg-AMC is a highly specific and sensitive fluorogenic substrate for measuring the activity of Cathepsin B, a cysteine protease involved in various physiological and pathological processes, including cancer and neurological disorders.[1][2][3][4] This tripeptide substrate, upon cleavage by active Cathepsin B, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[5] The resulting increase in fluorescence intensity can be monitored in real-time using a fluorescence plate reader, providing a quantitative measure of enzyme activity. The fluorescence of the intact peptide-AMC conjugate is quenched. This application note provides a detailed protocol for utilizing this compound in a continuous kinetic assay format.

The liberated AMC fluorophore has an excitation maximum in the range of 341-351 nm and an emission maximum in the range of 430-441 nm. This assay is well-suited for high-throughput screening of potential Cathepsin B inhibitors and for fundamental characterization of the enzyme's kinetic properties.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by Cathepsin B. The cleavage of the amide bond between the arginine residue and the AMC moiety releases the free AMC, which is fluorescent. The rate of the increase in fluorescence is directly proportional to the Cathepsin B activity.

Caption: Principle of the fluorogenic Cathepsin B assay.

Data Presentation

Quantitative data for the Cathepsin B assay using this compound is summarized in the table below. These values serve as a starting point for assay optimization.

| Parameter | Recommended Value | Notes |

| Excitation Wavelength | 340 - 360 nm | Optimal excitation for AMC is ~345 nm. |

| Emission Wavelength | 440 - 460 nm | Optimal emission for AMC is ~440 nm. |

| Substrate Concentration | 10 - 100 µM | Should be optimized based on the Kₘ value of the enzyme. |

| Enzyme Concentration | 0.1 - 10 nM | Dependent on the purity and specific activity of the enzyme preparation. |

| Assay Buffer pH | 4.5 - 7.5 | Cathepsin B is active over a broad pH range. |

| Reaction Temperature | 25 - 37 °C | Should be kept constant throughout the experiment. |

| DMSO Concentration | < 1% (v/v) | High concentrations of DMSO may inhibit enzyme activity. |

Experimental Protocols

Materials and Reagents

-

This compound (lyophilized powder)

-

Recombinant human Cathepsin B

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Black, flat-bottom 96-well microplates (for fluorescence assays)

-

Fluorescence plate reader with excitation and emission filters for AMC

-

Multichannel pipettes and sterile pipette tips

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Dissolve the lyophilized this compound powder in DMSO to make a 10 mM stock solution.

-

For example, if the molecular weight is ~800 g/mol , dissolve 8 mg in 1 mL of DMSO.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cathepsin B Working Solution:

-

Dilute the recombinant Cathepsin B in cold Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Keep the enzyme solution on ice until use.

-

-

Substrate Working Solution:

-

On the day of the experiment, dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Assay Protocol for Cathepsin B Activity Measurement

This protocol is for a total reaction volume of 100 µL per well in a 96-well plate.

-

Prepare the plate layout:

-

Include wells for "No Enzyme" controls (background fluorescence), "No Substrate" controls (enzyme autofluorescence), and test samples.

-

-

Add Substrate:

-

Add 50 µL of the Substrate Working Solution to each well.

-

-

Add Inhibitors (Optional):

-

If screening for inhibitors, add the desired concentration of the test compound to the appropriate wells. Add the same volume of vehicle (e.g., DMSO) to the control wells.

-

-

Pre-incubate:

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the Cathepsin B Working Solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

-

Data Analysis

-

Correct for Background Fluorescence:

-

Subtract the average fluorescence intensity of the "No Enzyme" control wells from all other readings.

-

-

Determine the Rate of Reaction:

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) versus time for each well.

-

The initial, linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δtime).

-

-

Calculate Enzyme Activity:

-

The enzyme activity can be expressed as the rate of substrate hydrolysis (e.g., pmol of AMC released per minute). This requires a standard curve of free AMC to convert RFU to moles of product.

-

-

Inhibitor Screening Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the Cathepsin B fluorescence assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Cathepsin B Activity Assay in Cell Lysates using Z-Nle-Lys-Arg-AMC

Introduction

Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein degradation.[1] Its dysregulation is implicated in numerous pathologies, making it a significant target in drug development. The fluorogenic peptide substrate, Z-Nle-Lys-Arg-AMC, offers a highly specific and sensitive method for monitoring cathepsin B activity across a broad pH range, a significant advantage over less specific, older substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC.[1][2][3] This substrate is particularly valuable as it can measure cathepsin B activity in both the acidic environment of the lysosome and the neutral pH of the cytosol, where the enzyme can have different pathological functions.[2] this compound is specifically cleaved by cathepsin B, and not by other cysteine cathepsins such as L, K, S, and V, ensuring targeted and accurate measurements.

This document provides a detailed protocol for utilizing this compound to analyze cathepsin B activity in cell lysates, aimed at researchers, scientists, and professionals in drug development.

Principle of the Assay

The this compound substrate consists of a tripeptide sequence (Nle-Lys-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active cathepsin B at the C-terminus of the arginine residue, the free AMC is released, which produces a measurable fluorescent signal. The rate of this fluorescence increase is directly proportional to the cathepsin B activity in the sample.

Caption: Enzymatic cleavage of this compound by cathepsin B.

Data Presentation

Substrate Specificity

A key advantage of this compound is its high specificity for cathepsin B. The following table summarizes the comparative activity of various cysteine cathepsins on this compound at different pH levels, demonstrating its superior selectivity.

| Substrate | Enzyme | pH 7.2 | pH 5.5 | pH 4.6 |

| This compound | Cathepsin B | High Activity | High Activity | High Activity |

| Cathepsin L | No Activity | No Activity | No Activity | |

| Cathepsin K | No Activity | No Activity | No Activity | |

| Cathepsin S | No Activity | No Activity | No Activity | |

| Cathepsin V | No Activity | No Activity | No Activity | |

| Z-Arg-Arg-AMC | Cathepsin B | High Activity | Low Activity | Minimal Activity |

| Cathepsin L | Activity | Activity | Activity | |

| Cathepsin V | Activity | Activity | Activity | |

| Z-Phe-Arg-AMC | Cathepsin B | Moderate Activity | High Activity | High Activity |

| Cathepsin L | Higher Activity than B | Higher Activity than B | Higher Activity than B | |

| Cathepsin K | Activity | Activity | Activity | |

| Cathepsin V | Activity | Activity | Activity |

This table is a qualitative summary based on data presented in referenced literature.

Experimental Protocols

A. Required Reagents and Equipment

Reagents:

-

This compound substrate

-

Cell lysis buffer (e.g., RIPA buffer, or a buffer containing 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors)

-

Assay buffer (40 mM citrate phosphate for pH 2.2-6.6 or 40 mM Tris-HCl for pH 7.0-9.0, containing 1 mM EDTA and 100 mM NaCl)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA) for protein quantification

-

CA-074 (specific cathepsin B inhibitor)

-

Phosphate-buffered saline (PBS)

-

Deionized water

Equipment:

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

96-well black microplates

-

Cell culture incubator

-

Centrifuge

-

Sonicator or homogenizer

-

Standard laboratory equipment (pipettes, tubes, etc.)

B. Experimental Workflow

Caption: Workflow for cathepsin B activity assay in cell lysates.

C. Detailed Protocol

1. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of the substrate in DMSO. Protect from light and store at -20°C.

-

Assay Buffer: Prepare the appropriate pH assay buffer. Just before use, add DTT to a final concentration of 5 mM to ensure the active site cysteine of cathepsin B is in a reduced state.

-

Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (a final concentration of 40-60 µM in the well is recommended).

-

CA-074 Inhibitor Solution: Prepare a stock solution of the specific cathepsin B inhibitor CA-074 in an appropriate solvent (e.g., DMSO).

2. Cell Lysate Preparation

-

Culture cells to the desired confluency and apply experimental treatments as required.

-

Harvest cells by scraping or trypsinization, then wash with ice-cold PBS.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cells using a sonicator or by passing them through a fine-gauge needle.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant (cell lysate) and store it on ice.

-

Determine the total protein concentration of the lysate using a standard method such as the BCA or Bradford assay.

3. Assay Procedure

-

Dilute the cell lysates to an equal protein concentration using the assay buffer.

-

To a 96-well black microplate, add the diluted cell lysate to triplicate wells.

-

For inhibitor controls, pre-incubate the lysate with the cathepsin B inhibitor CA-074 (final concentrations of 1 µM for acidic pH and 10 µM for neutral pH are suggested) for a short period before adding the substrate.

-

Initiate the reaction by adding the working substrate solution to each well. The total volume in each well should be consistent (e.g., 100 µL).

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at room temperature (25°C) over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

4. Data Analysis

-

Plot the relative fluorescence units (RFU) against time for each sample.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δtime).

-

To determine the specific cathepsin B activity, subtract the V₀ of the inhibitor control wells from the V₀ of the corresponding sample wells.

-

Normalize the specific activity to the amount of protein in each well (e.g., RFU/min/µg of protein).

-

For quantitative results, a standard curve can be generated using free AMC of known concentrations.

Conclusion

The this compound substrate provides a robust and specific tool for the analysis of cathepsin B activity in cell lysates. Its ability to function over a wide pH range makes it uniquely suited for investigating the distinct roles of cathepsin B in different cellular compartments. This protocol offers a detailed framework for researchers to accurately quantify cathepsin B activity, aiding in the study of its physiological functions and its role in disease, as well as in the development of targeted therapeutics.

References

Optimal Buffer Conditions for Z-Nle-Lys-Arg-AMC Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the fluorogenic peptide substrate Z-Nle-Lys-Arg-AMC to assay the activity of cathepsin B, a cysteine protease implicated in a variety of physiological and pathological processes.

Introduction

The this compound substrate is a highly specific and sensitive tool for measuring the proteolytic activity of cathepsin B.[1][2][3][4][5] Its utility spans a broad pH range, making it suitable for studying cathepsin B function in diverse biological contexts, from the acidic environment of lysosomes to the neutral pH of the cytosol. This document outlines the optimal buffer conditions, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful implementation of this compound-based assays in your research.

Optimal Buffer Conditions

The selection of an appropriate buffer system is critical for ensuring the accuracy and reproducibility of enzymatic assays. The optimal buffer conditions for a this compound assay depend on the specific experimental goals, particularly the desired pH for measuring cathepsin B activity.

pH